molecular formula C13H10Br2O2 B13699218 Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- CAS No. 52997-56-5

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-

Cat. No.: B13699218
CAS No.: 52997-56-5
M. Wt: 358.02 g/mol
InChI Key: DEUCQVRMYOWSSJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- (CAS: 52997-56-5) features a naphthalene ring substituted with a methoxy group at the 6-position and a 2,2-dibromoacetyl group at the 2-position. Its molecular formula is C₁₃H₁₁Br₂O₂, with a molecular weight of 362.94 g/mol.

Synthesis: This compound was first synthesized via selective α-bromination using phenyltrimethylammonium tribromide, a reagent that allows controlled addition of bromine atoms to the α-carbon of the ketone group. This method, reported by Jacques and Marquet (1973), highlights its utility in achieving high selectivity for mono- and di-brominated products .

Properties

CAS No.

52997-56-5

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

2,2-dibromo-1-(6-methoxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C13H10Br2O2/c1-17-11-5-4-8-6-10(12(16)13(14)15)3-2-9(8)7-11/h2-7,13H,1H3

InChI Key

DEUCQVRMYOWSSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Parameters for Preparation

Step Details
Starting material 1-(6-methoxy-2-naphthalenyl)ethanone
Halogenating agent N-Bromosuccinimide (NBS), 2.2 equivalents
Solvent Brønsted acidic ionic liquid or organic solvent
Temperature 70 °C
Reaction time 40 minutes
Expected yield 85-90%
Product characterization NMR (1H, 13C), MS, melting point

Mechanistic Insights

The α-dibromination proceeds via an electrophilic substitution mechanism where the enol or enolate form of the ketone reacts with the electrophilic bromine species generated from NBS. The first bromination forms an α-bromoketone intermediate, which undergoes a second bromination to yield the α,α-dibromo ketone. The presence of the methoxy group on the naphthalene ring can influence regioselectivity and reaction rate by stabilizing intermediates through resonance and electronic effects.

Comparative Analysis with Related Compounds

Studies on similarly substituted acetophenones (e.g., 2,6-dimethoxyacetophenone) have shown analogous reactivity patterns, with halogenation selectivity depending on the number of equivalents of NBS and reaction conditions. For instance, increasing NBS equivalents leads to higher degrees of bromination, including tetrabromo derivatives, while lower equivalents favor monobromination.

Summary of Research Findings

  • The preparation of Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- is effectively achieved by α-dibromination of the corresponding ketone using NBS.

  • Brønsted acidic ionic liquids serve as an efficient medium to accelerate the halogenation reaction, improving yield and selectivity.

  • Reaction conditions are mild (70 °C, 40 min), and yields are high (~90%).

  • Mechanistic studies support a two-step electrophilic bromination via enol/enolate intermediates.

  • The method is consistent with halogenation protocols for related methoxy-substituted aromatic ketones.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2-bromo-1-(6-methoxy-2-naphthyl)ethanone.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Products with nucleophiles replacing the bromine atoms.

    Reduction: 2-Bromo-1-(6-methoxy-2-naphthyl)ethanone.

    Oxidation: Products with oxidized methoxy groups.

Scientific Research Applications

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-, with the chemical formula C13H10Br2O2C_{13}H_{10}Br_2O_2, is an organic compound featuring two bromine atoms and a methoxy group attached to a naphthalene ring. It has a molecular weight of 358.02 g/mol. This compound has a melting point of approximately 140 °C, a boiling point around 378 °C, and a flash point of 177 °C. Its polarizability is measured at 30.2, which indicates its capacity to form dipoles in an electric field.

Potential Applications

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- has potential applications in various fields:

  • Pharmaceuticals Due to its possible biological activities.
  • Synthetic organic chemistry The compound's versatility may be applicable.

Interaction Studies

Interaction studies are essential to understand the behavior of Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- in biological systems. Such studies typically focus on:

  • Evaluating its binding affinities with target proteins.
  • Assessing its impact on cellular functions.
  • Analyzing its metabolic pathways and potential toxicity.

These studies are crucial for evaluating the compound's relevance in drug development and environmental safety.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(6-methoxy-2-naphthyl)ethanone involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a core α,α-dibromoacetophenone structure with analogs, but variations in the aryl substituents significantly influence properties. Key analogs include:

Compound Name Aryl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- 6-methoxy-2-naphthalenyl C₁₃H₁₁Br₂O₂ 362.94 52997-56-5
Ethanone, 2,2-dibromo-1-(3-pyridinyl)- 3-pyridinyl C₇H₅Br₂NO 278.93 476468-56-1
2,2-Dibromo-1-(2-chlorophenyl)ethanone 2-chlorophenyl C₈H₅Br₂ClO 312.39 34356-83-7
2,2-Dibromo-1-(2-chloro-5-nitrophenyl)ethanone 2-chloro-5-nitrophenyl C₈H₅Br₂ClNO₃ 357.40 N/A

Key Observations :

  • Aryl Group Effects :
    • The 6-methoxy-2-naphthalenyl group enhances steric bulk and electron-donating properties compared to smaller aryl groups like pyridinyl or chlorophenyl. This may influence reactivity in nucleophilic substitutions or photostability .
    • Chlorophenyl and Nitrophenyl analogs exhibit electron-withdrawing substituents, increasing electrophilicity at the carbonyl carbon and altering reaction kinetics .

Physicochemical Properties

  • Solubility :
    • The 6-methoxy-naphthalenyl derivative is less polar than pyridinyl or nitro-substituted analogs, reducing water solubility but enhancing compatibility with organic solvents .
  • Thermal Stability: Brominated acetophenones with electron-donating groups (e.g., methoxy) exhibit higher thermal stability than those with electron-withdrawing groups (e.g., nitro) .

Research Findings and Trends

  • Reactivity Trends :
    • Substituents on the aryl ring dictate regioselectivity in subsequent reactions. For example, methoxy groups activate the naphthalene ring for electrophilic substitution, while nitro groups deactivate it .
  • Crystallography :
    • Structural studies using programs like SHELXL () reveal that bulky aryl groups (e.g., naphthalenyl) induce distinct crystal packing compared to planar pyridinyl systems .

Biological Activity

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-, also known as 2,2-Dibromo-1-(6-methoxy-2-naphthalenyl)ethanone, is an organic compound with significant structural complexity and potential biological activity. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C13H10Br2O2
  • Molecular Weight : 358.02 g/mol
  • Melting Point : Approximately 140 °C
  • Boiling Point : Around 378 °C
  • Flash Point : 177 °C
  • Polarizability : 30.2

The compound's dual bromination and methoxy substitution on the naphthalene ring may enhance its reactivity and biological profile compared to related compounds.

Synthesis

Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)- can be synthesized through various synthetic pathways involving bromination and acetylation reactions. For example, one method involves the reaction of naphthalene derivatives with bromine in the presence of a suitable solvent followed by acetylation using acetic anhydride or acetyl chloride to yield the desired dibromo ketone .

Antimicrobial Properties

Research indicates that compounds similar to Ethanone, such as dibromo derivatives, often exhibit antimicrobial properties. For instance, a study highlighted that brominated naphthalene derivatives show significant antibacterial activity against various pathogens . The presence of the methoxy group may further enhance this activity by influencing the compound's interaction with microbial membranes.

Interaction Studies

Interaction studies are crucial for understanding how Ethanone behaves in biological systems. These studies often focus on:

  • Binding Affinity : Understanding how well the compound binds to target proteins or enzymes.
  • Mechanism of Action : Investigating how the compound exerts its biological effects at the molecular level.

For instance, similar dibromo compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival pathways . This suggests that Ethanone may possess analogous mechanisms worth exploring.

Comparative Analysis

To illustrate the potential biological activities of Ethanone, a comparative analysis with structurally related compounds is presented below:

Compound NameMolecular FormulaKey Features
1-(6-Methoxy-2-naphthyl)ethanolC13H12O3Potential anti-inflammatory effects
1,6-Dibromo-2-methoxynaphthaleneC13H10Br2OKnown for antimicrobial properties
6-Methoxy-1-naphtholC11H12O3Simpler derivative that may exhibit similar activities

The data indicates that while Ethanone has unique features due to its dual bromination and methoxy group, it shares potential biological activities with these compounds.

Q & A

What are the established synthetic routes for Ethanone, 2,2-dibromo-1-(6-methoxy-2-naphthalenyl)-, and how do reaction conditions influence yield and selectivity?

Basic Research Question
The compound is synthesized via selective α-bromination of 1-(6-methoxy-2-naphthalenyl)ethanone using phenyltrimethylammonium tribromide. Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance bromination efficiency.
  • Stoichiometry : Excess tribromide drives dibromination over monobromination.
  • Temperature : Controlled conditions (0–25°C) minimize side reactions like oxidation or over-bromination.
    Yield optimization (up to 83%) is achieved by adjusting reactant ratios and purification via recrystallization .

How is this compound characterized structurally in research settings?

Basic Research Question
Structural elucidation employs:

  • X-ray crystallography : Determines precise molecular geometry, including bond angles and halogen positioning. SHELX programs (e.g., SHELXL) refine crystallographic data, ensuring accuracy in resolving aromatic and carbonyl group conformations .
  • Spectroscopic methods :
    • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent effects (e.g., methoxy group deshielding).
    • MS (Mass Spectrometry) : Confirms molecular weight (312.38 g/mol) and fragmentation patterns .

What methodologies are employed to analyze the kinetic and thermodynamic aspects of nucleophilic substitution reactions involving this compound?

Advanced Research Question
Mechanistic studies focus on:

  • Kinetic profiling : Monitoring reaction rates under varying conditions (e.g., solvent polarity, nucleophile strength) using HPLC or GC-MS. For example, substitution with amines follows second-order kinetics, dependent on nucleophile concentration .
  • Thermodynamic stability : Computational modeling (DFT) evaluates transition states and intermediates. Bromine’s electron-withdrawing effect lowers activation energy for nucleophilic attack at the α-carbon .

How do researchers optimize experimental protocols to mitigate competing side reactions during its synthesis?

Advanced Research Question
Protocol optimization strategies include:

  • Inert atmosphere : Prevents oxidation of intermediates (e.g., using nitrogen or argon).
  • Catalyst screening : Lewis acids (e.g., AlCl3_3) enhance regioselectivity during bromination .
  • Side reaction suppression :
    • Reduction of byproducts : Adding scavengers (e.g., molecular sieves) traps excess HBr.
    • Temperature gradients : Slow warming from 0°C to room temperature minimizes polymerization .

What in vitro models are used to evaluate its biological activity, and how are cytotoxicity assays designed?

Advanced Research Question
Biological studies utilize:

  • Cancer cell lines : HCT-116 (colon), MCF7 (breast), and HepG2 (liver) are treated with the compound to measure IC50_{50} values (e.g., 0.67–1.18 µM). Assays include:
    • MTT assay : Quantifies mitochondrial activity post-treatment.
    • Apoptosis markers : Flow cytometry detects caspase-3 activation and Annexin V staining .
  • Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring) assess interactions with targets like alkaline phosphatase (ALP). Binding energies are calculated via isothermal titration calorimetry (ITC) .

How does the electronic configuration of the naphthalenyl and bromine substituents influence reactivity in cross-coupling reactions?

Advanced Research Question
The compound’s reactivity is shaped by:

  • Aromatic ring electron density : Methoxy groups donate electrons via resonance, activating the naphthalenyl ring for electrophilic substitution.
  • Bromine’s dual role : Acts as a leaving group in SN2_2 reactions while stabilizing intermediates through inductive effects. Comparative studies with mono-bromo analogs show enhanced reactivity in Suzuki-Miyaura couplings due to increased electrophilicity .

What analytical techniques are critical for quantifying trace impurities in synthesized batches?

Basic Research Question
Quality control relies on:

  • HPLC-PDA : Detects impurities (e.g., unreacted starting material) at ppm levels using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : Verifies bromine and carbon content (±0.3% accuracy).
  • TGA (Thermogravimetric Analysis) : Assesses thermal stability and decomposition byproducts .

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